Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
Overview
Description
Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a useful research compound. Its molecular formula is C22H40N2O4 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Structure
The compound has been studied for its crystal structure, revealing a network of hydrogen bonds leading to chains of ions. This structural insight aids in understanding the molecular interactions and properties of such compounds. For instance, the study by Bryndal and Lis (2007) on a related compound showcases the importance of crystallography in elucidating molecular structure and interactions, which are crucial for designing materials with specific properties (Bryndal & Lis, 2007).
Synthetic Applications
The compound's relevance extends to synthetic chemistry, where it's used as an intermediate or reagent in the synthesis of various complex molecules. For example, Barco et al. (2007) utilized a similar compound in an enantiodivergent synthesis approach to obtain important lactones, demonstrating its utility in constructing complex organic molecules (Barco et al., 2007).
Material Science and Gel Formation
In material science, derivatives of such compounds have been explored for creating novel materials. Sahoo et al. (2012) investigated simple organic salts derived from tert-butoxycarbonyl-protected amino acids for their ability to form supramolecular gels with unique properties like load-bearing and self-healing, highlighting the compound's potential in developing new material technologies (Sahoo et al., 2012).
Analytical and Biochemical Applications
Moreover, the compound and its derivatives find applications in analytical and biochemical studies. Lkhagva and Tai (2021) discussed the use of a related derivative in derivatization for chiral metabolite analyses, emphasizing its role in enhancing the resolution of enantiomers in complex samples, which is crucial for metabolomics and pharmaceutical research (Lkhagva & Tai, 2021).
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCGMPITVQIMGK-HMZWWLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583381 | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221352-64-3 | |
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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